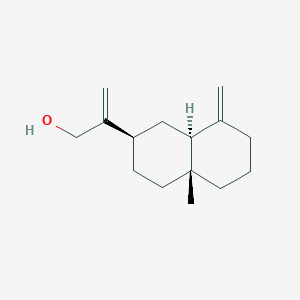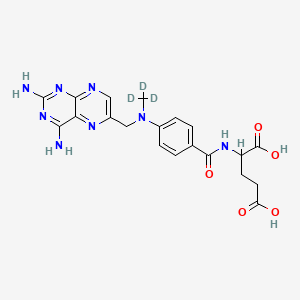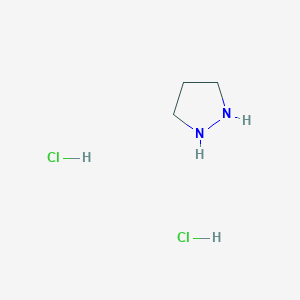
3,5-Dichloro-N-methylaniline
Overview
Description
3,5-Dichloro-N-methylaniline is a chemical compound with the molecular formula C7H7Cl2N . It is used in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H7Cl2N . The average mass is 212.504 Da and the monoisotopic mass is 210.972229 Da .Chemical Reactions Analysis
The exact chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.04 . It is a liquid at room temperature . The InChI code is 1S/C7H7Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 .Scientific Research Applications
Biomonitoring for Pesticide Exposure
One application of 3,5-Dichloroanilines (DCAs), including 3,5-Dichloro-N-methylaniline, is in biomonitoring for pesticide exposure. These compounds are markers for certain non-persistent pesticides like linuron, diuron, vinclozolin, and iprodione. A study conducted in Italy developed a sensitive gas chromatography/mass spectrometry method for determining 3,4- and 3,5-DCAs in urine, using 4-chloro-2-methylaniline as an internal standard. This method is important for assessing exposure both in occupationally exposed subjects and the general population, particularly due to potential adverse health effects like endocrine disruption (Turci et al., 2006).
Synthesis and Antioxidant Activities
3,5-Dichloroaniline is also used in the synthesis of novel compounds with potential antioxidant activities. A study synthesized various compounds using 3,5-dichloroaniline and evaluated their antioxidant and antiradical activities. These compounds exhibited promising antioxidant activities, suggesting potential applications in managing oxidative stress conditions (Topçu et al., 2021).
Study of Carcinogenic Potential
In toxicology, derivatives of this compound have been studied for their carcinogenic potential. A study using rats examined the effects of 4,4′-methylene-bis(2-chloroaniline) and related compounds, including 4,4′-methylene-bis(2-methylaniline), on the development of tumors. These studies are crucial for understanding the carcinogenic risk associated with exposure to these chemicals (Stula et al., 1975).
Degradation and Environmental Impact
This compound's environmental impact, particularly its degradation, is another area of research. For instance, studies on the degradation of aniline and its derivatives by specific bacterial strains contribute to understanding the environmental fate of these compounds. Such research is significant for assessing and mitigating the environmental impact of these chemicals (Liu et al., 2002).
Mechanism of Action
Target of Action
3,5-Dichloro-N-methylaniline is a synthetic compound used primarily in laboratory settings Safety data sheets indicate that it may have acute toxicity effects and specific target organ toxicity upon repeated exposure .
Result of Action
Safety data sheets indicate potential acute toxicity effects and specific target organ toxicity upon repeated exposure . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physical and chemical conditions of its storage environment, as well as biological factors in the context of its use. For example, the compound should be stored in an inert atmosphere at room temperature .
Safety and Hazards
3,5-Dichloro-N-methylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, and wearing protective gloves/protective clothing .
Future Directions
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-N-methylaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and the accumulation of certain metabolites. Additionally, this compound can bind to proteins such as albumin, affecting their function and distribution within the body .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to this compound can lead to the activation of the NF-κB pathway, which is a key regulator of inflammatory responses. This compound also impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of cytochrome P450 enzymes, which alters the metabolism of various substrates. This inhibition can lead to the accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. Additionally, this compound can interact with DNA, leading to changes in gene expression and potential genotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained oxidative stress and chronic inflammation in cells. In in vivo studies, prolonged exposure can result in cumulative toxic effects, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of ROS and the inhibition of detoxifying enzymes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo oxidative dechlorination, leading to the formation of reactive intermediates that can bind to cellular macromolecules. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes involved in detoxification processes, such as glutathione S-transferases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound can also interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. These interactions influence the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum (ER), where it interacts with cytochrome P450 enzymes. Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of ROS. The compound’s localization to specific organelles can affect its activity and function, contributing to its overall biochemical effects .
properties
IUPAC Name |
3,5-dichloro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUADIPAALOMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495223 | |
| Record name | 3,5-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42266-03-5 | |
| Record name | 3,5-Dichloro-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42266-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



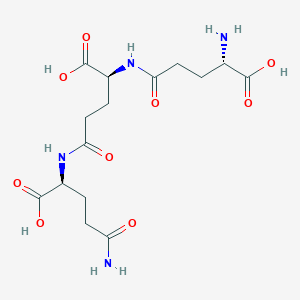
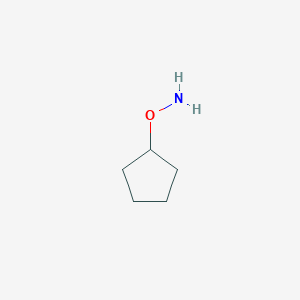
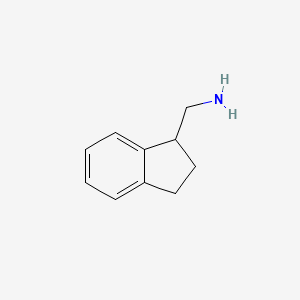
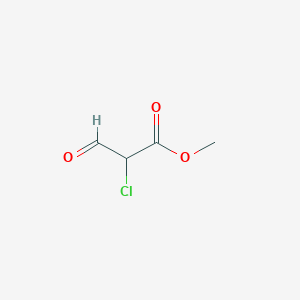
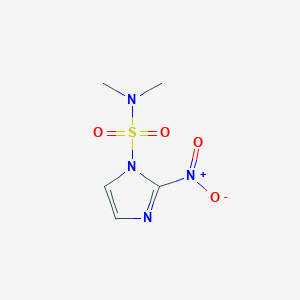
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
